molecular formula C16H23Cl2N3O2 B7173472 1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-(3-hydroxypropyl)urea

1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-(3-hydroxypropyl)urea

Cat. No.: B7173472
M. Wt: 360.3 g/mol
InChI Key: RQGXZKZVJFQRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-(3-hydroxypropyl)urea is a synthetic organic compound that features a piperidine ring substituted with a dichlorophenylmethyl group and a hydroxypropylurea moiety

Preparation Methods

The synthesis of 1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-(3-hydroxypropyl)urea typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 4-piperidone. The dichlorophenylmethyl group is introduced via a nucleophilic substitution reaction.

    Urea Formation: The hydroxypropylurea moiety is formed by reacting the piperidine intermediate with an isocyanate derivative under controlled conditions. This step requires careful monitoring of temperature and pH to ensure high yield and purity.

Industrial production methods may involve optimization of these steps to enhance scalability and cost-effectiveness, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-(3-hydroxypropyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone or carboxylic acid under strong oxidizing conditions.

    Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens).

Scientific Research Applications

1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-(3-hydroxypropyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a modulator of biological processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-(3-hydroxypropyl)urea involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to changes in neurotransmitter release and neuronal excitability, which are crucial for its therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-(3-hydroxypropyl)urea include:

    1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-(2-hydroxyethyl)urea: Differing by the length of the hydroxyalkyl chain, this compound may exhibit different pharmacokinetic properties.

    1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-(3-hydroxybutyl)urea: With an extended hydroxyalkyl chain, this compound may have altered receptor binding affinity and efficacy.

The uniqueness of this compound lies in its specific substitution pattern, which confers distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

1-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-(3-hydroxypropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23Cl2N3O2/c17-14-3-2-12(10-15(14)18)11-21-7-4-13(5-8-21)20-16(23)19-6-1-9-22/h2-3,10,13,22H,1,4-9,11H2,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGXZKZVJFQRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NCCCO)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.